-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic aromatic compound. This means it contains a six-membered ring with alternating carbon and nitrogen atoms, and the ring features aromatic character due to delocalized electrons. The presence of the bromine, fluorine, and trifluoromethyl groups on the ring makes it an electron-withdrawing substituted pyridine. Electronic properties of molecules are crucial factors in determining their reactivity in chemical reactions.
Scientific research involving 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine focuses on its reactivity and potential applications. Due to the aforementioned electronic properties, the compound might be a useful building block for the synthesis of novel molecules with specific functionalities. Research has explored its use in the synthesis of:
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of bromine, fluorine, and a trifluoromethyl group attached to a pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 225.99 g/mol. The trifluoromethyl group significantly enhances its chemical reactivity and solubility in organic solvents, making it useful in various chemical applications.
The biological activity of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine is an area of ongoing research. Compounds with similar structures have shown potential as:
Synthesis of 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine typically involves:
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine has several applications:
Interaction studies for 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine focus on its behavior in biological systems. These studies typically investigate:
Such studies are essential for assessing its potential use in drug development and agrochemical applications.
Several compounds share structural similarities with 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | 0.90 | Contains only one fluorine atom |
3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine | 0.85 | Bromomethyl group provides different reactivity |
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | 0.80 | Different functional group compared to pyridines |
3-Bromo-6-methyl-2-(trifluoromethyl)pyridine | 0.90 | Methyl group instead of difluoro |
4-Bromo-2-(trifluoromethyl)pyridine | 0.80 | Different position of bromine |
The unique combination of bromine, fluorine, and trifluoromethyl groups on the pyridine ring imparts distinct chemical properties to 3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine compared to these similar compounds .
Fluorinated pyridines represent a critical class of heterocyclic compounds, combining the aromatic stability of pyridine with the unique physicochemical properties imparted by fluorine substituents. The introduction of fluorine atoms or fluorinated groups (e.g., trifluoromethyl, -CF₃) enhances metabolic stability, lipophilicity, and bioavailability, making these compounds indispensable in pharmaceuticals and agrochemicals. For example, over 20% of marketed drugs contain fluorine, with trifluoromethylpyridine (TFMP) derivatives playing a prominent role in crop protection agents such as fluazifop-butyl. The electron-withdrawing nature of fluorine also modulates aromatic ring electronics, enabling precise control over reactivity in catalytic transformations.
The synthesis of fluorinated pyridines dates to Swarts’ 1898 report on benzotrichloride fluorination. However, modern methods emerged in the 1980s with the commercialization of TFMP-based herbicides like fluazifop-butyl. Early routes relied on halogen exchange reactions, such as vapor-phase fluorination of trichloromethylpyridines using catalysts like iron fluoride. Advances in C–H functionalization, exemplified by Rh(III)-catalyzed coupling of α-fluoro-α,β-unsaturated oximes with alkynes, enabled efficient access to multi-substituted fluoropyridines. Recent innovations include temporary dearomatization strategies for meta-selective fluorination and electrophilic fluorination using Selectfluor®.
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1159512-36-3) is a versatile intermediate in medicinal and agrochemical synthesis. Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethyl group enhances metabolic resistance. The compound’s regiochemical profile allows selective functionalization, enabling the construction of complex molecules like kinase inhibitors or herbicide precursors. For instance, it has been utilized in the synthesis of PF-1247324, a pharmaceutical candidate, via late-stage C–H fluorination.
The electronic and steric effects of halogen substituents in pyridines are governed by:
Computational studies on 2,4-difluoropyridine derivatives reveal that fluorine positioning alters ionization potentials and vibrational modes, with para-fluorine stabilizing cationic states through resonance. These principles extend to 3-bromo-2-fluoro-6-(trifluoromethyl)pyridine, where bromine’s electron-withdrawing effect synergizes with fluorine’s inductive withdrawal to direct electrophilic attacks to specific ring positions.
Acute Toxic;Irritant